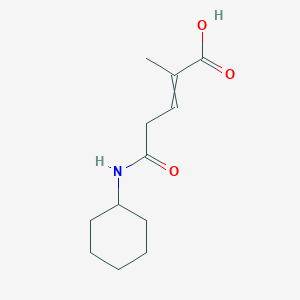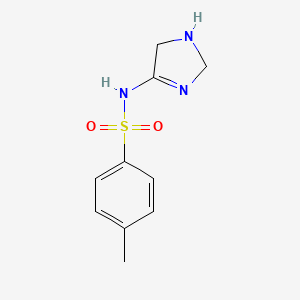![molecular formula C17H14 B12600373 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 648933-54-4](/img/structure/B12600373.png)
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with a unique structure that combines an ethynyl group and a styrene derivative
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and phenylacetylene.
Reaction Conditions: The key steps include a Wittig reaction to form the styrene derivative, followed by Sonogashira coupling to introduce the ethynyl group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using palladium catalysts and copper co-catalysts under inert atmosphere.
Analyse Chemischer Reaktionen
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions: Typical reagents include halogens for substitution reactions, and conditions often involve solvents like dichloromethane or toluene.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Research into its biological activity includes studying its interactions with enzymes and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets through its ethynyl and styrene moieties:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, although specific details depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethynyl-4-methylbenzene and 1-ethynyl-2-phenylethynylbenzene share structural similarities but differ in their functional groups and reactivity.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
648933-54-4 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14/c1-3-16-6-4-5-7-17(16)13-12-15-10-8-14(2)9-11-15/h1,4-13H,2H3 |
InChI-Schlüssel |
JLTLSASUYGNQEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


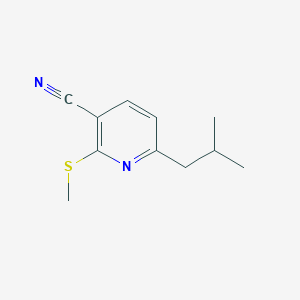
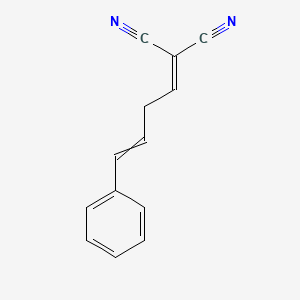
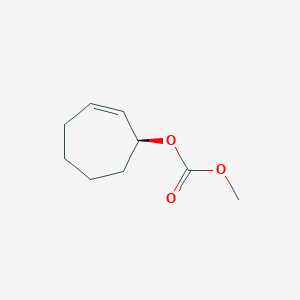


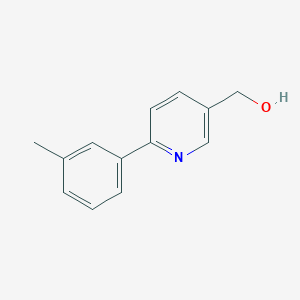
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
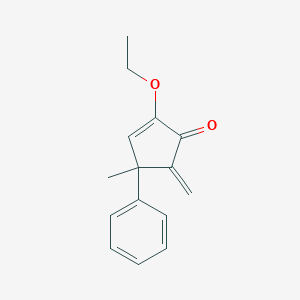
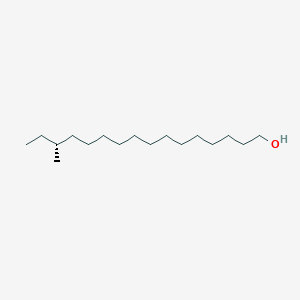
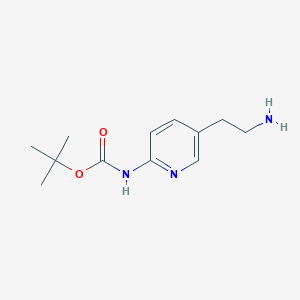
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
